![molecular formula C13H24O3 B12590635 2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol CAS No. 646523-14-0](/img/structure/B12590635.png)
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol is a complex organic compound characterized by its unique dioxane ring structure and the presence of a pentenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol typically involves the formation of the dioxane ring followed by the introduction of the pentenyl side chain. One common method includes the use of acetalization reactions where a diol reacts with an aldehyde or ketone under acidic conditions to form the dioxane ring. The pentenyl side chain can be introduced through a series of alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pentenyl side chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxane ring and hydroxyl group play crucial roles in its reactivity and interactions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4S,6S)-2,2-Dimethyl-6-(prop-1-en-2-yl)-1,3-dioxan-4-yl]ethan-1-ol
- 2-[(4S,6S)-2,2-Dimethyl-6-(but-3-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol
Uniqueness
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol is unique due to its specific pentenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
646523-14-0 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-[(4S,6S)-2,2-dimethyl-6-pent-4-enyl-1,3-dioxan-4-yl]ethanol |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12,14H,1,5-10H2,2-3H3/t11-,12-/m0/s1 |
InChI Key |
QGINUXOMQORFNU-RYUDHWBXSA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@@H](O1)CCO)CCCC=C)C |
Canonical SMILES |
CC1(OC(CC(O1)CCO)CCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
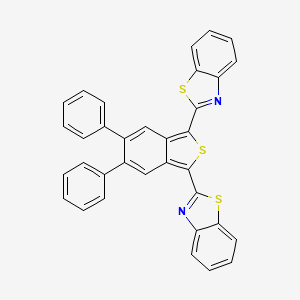
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
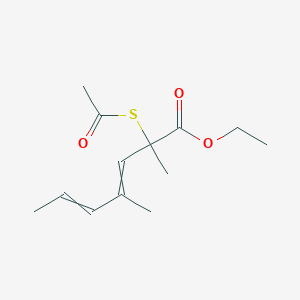
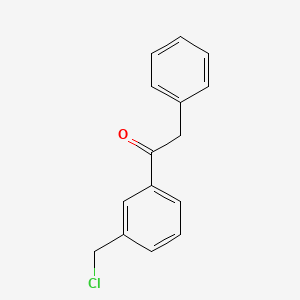
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
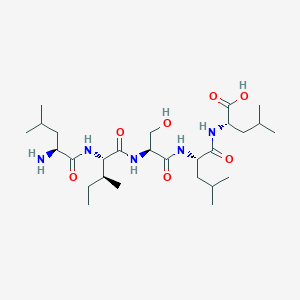
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
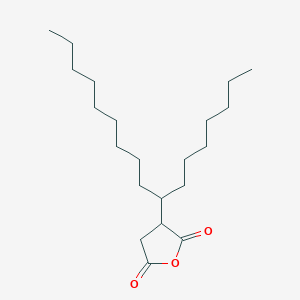
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)

![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12590643.png)
